![molecular formula C10H11N3O B13119449 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbenzo[e][1,2,4]triazin-3-amine Blatter radicals . These radicals were first reported by Blatter in 1968 . Unlike their nitroxide counterparts, Blatter radicals exhibit greater flexibility for modification through simple substitution changes. Recent advancements in their synthesis have positioned them as promising candidates for various applications in functional materials.
Métodos De Preparación
The synthetic routes for 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone involve the introduction of a methyl group onto the benzo[e][1,2,4]triazine core. While specific methods may vary, one common approach is the reaction of benzo[e][1,2,4]triazin-3-amine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under suitable conditions. Industrial production methods may involve large-scale synthesis and purification processes .
Análisis De Reacciones Químicas
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield reduced derivatives of the compound.
Substitution: Substituting functional groups on the benzo[e][1,2,4]triazine ring can modify its properties. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone finds applications in various fields:
Chemistry: As a stable radical, it serves as a spin label in EPR spectroscopy.
Biology: It can be used as a probe to study redox processes in biological systems.
Medicine: Research explores its potential as an antioxidant or therapeutic agent.
Industry: It may contribute to the development of functional materials like liquid crystals and magnetic materials.
Mecanismo De Acción
The exact mechanism by which 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone exerts its effects remains an active area of investigation. It likely involves interactions with molecular targets and pathways related to redox processes, but further studies are needed to elucidate the specifics.
Comparación Con Compuestos Similares
While Blatter radicals share some similarities with nitroxides, their unique properties make them distinct. Other similar compounds include nitroxides, stable radicals, and related heterocyclic systems.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(7-methyl-2H-1,2,4-benzotriazin-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-9-10(5-7)13(8(2)14)12-6-11-9/h3-6H,1-2H3,(H,11,12) |
Clave InChI |
MVRIFDJBWNCNTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=CNN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


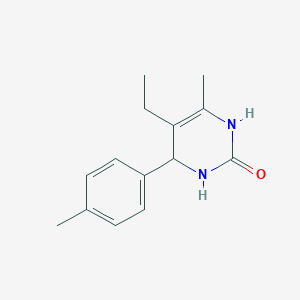
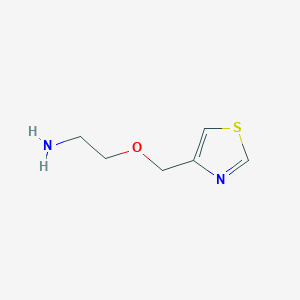



![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
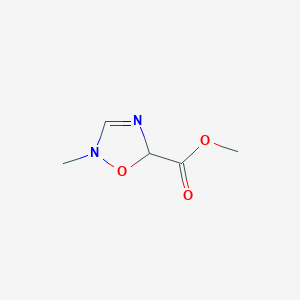
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)

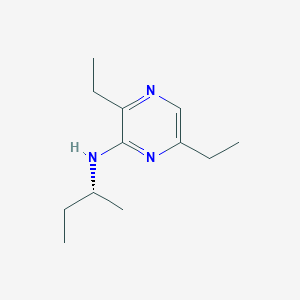
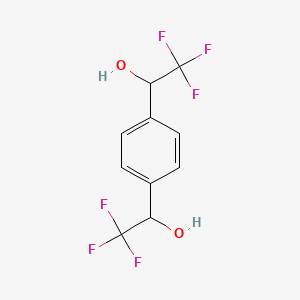
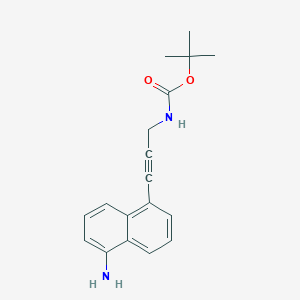
![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
